
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-fluorophenyl)propanamide is a synthetic molecule that appears to be designed for pharmacological purposes, potentially as an anticonvulsant agent. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the first paper, which explores hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related derivatives .
Synthesis Analysis
The synthesis of related compounds involves the coupling reaction of substituted propanoic acids with benzylamines in the presence of N,N-carbonyldiimidazole (CDI) . Although the exact synthesis of this compound is not detailed, it is likely that a similar synthetic route could be employed, with the appropriate precursors and reaction conditions tailored to the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of the compound would include several distinct functional groups: a 1,3-benzodioxole moiety, a dimethylpyrrole group, and a 4-fluorophenyl group attached to a propanamide backbone. The presence of these groups suggests potential interactions with biological targets, possibly through hydrogen bonding, π-π interactions, and hydrophobic effects, which could be relevant to its pharmacological activity.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The propanamide backbone could be involved in hydrolysis reactions under certain conditions, while the benzodioxole and pyrrole groups could participate in electrophilic substitution reactions. The fluorine atom on the phenyl ring could affect the electronic properties of the molecule, potentially altering its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The compound is likely to be relatively non-polar due to the presence of aromatic rings and a lack of highly polar functional groups, which would affect its solubility in different solvents. The molecular weight, boiling point, melting point, and other physicochemical properties would be determined by the specific arrangement and interaction of its atoms and functional groups.
The provided papers do not directly discuss the compound , but they do provide insight into the synthesis and characterization of structurally related compounds, which can be informative for understanding the potential synthesis and properties of this compound .
Applications De Recherche Scientifique
Synthesis and Application in Neurokinin-1 Receptor Antagonism
An investigation into the development of orally active, water-soluble neurokinin-1 (NK1) receptor antagonists led to the synthesis of compounds with high affinity and efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression. This research underlines the significance of structural modifications to enhance solubility and bioavailability for clinical administration, highlighting the potential therapeutic applications of such compounds in treating emesis and depressive disorders (Harrison et al., 2001).
Generation of Structurally Diverse Libraries
The utility of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions was demonstrated, aiming to generate a structurally diverse library of compounds. This research emphasizes the versatility of certain core structures in the synthesis of a wide array of derivatives, which could be of significant interest for the development of novel pharmacologically active agents (Roman, 2013).
Synthesis and Pharmacological Activity of Pyrazole Derivatives
The synthesis of novel pyrazole derivatives and their evaluation for anti-inflammatory, analgesic, antibacterial, and antifungal activities showcase the potential of such compounds in the development of new therapeutic agents. This study contributes to the understanding of the structure-activity relationships necessary for the design of compounds with specific pharmacological activities (Hussain & Kaushik, 2015).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrrol-1-yl)-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-14-3-4-15(2)25(14)19(16-5-10-20-21(11-16)28-13-27-20)12-22(26)24-18-8-6-17(23)7-9-18/h3-11,19H,12-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJTUJISQFRVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)
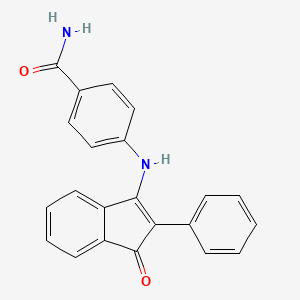
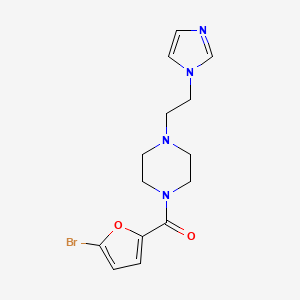

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)
![Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2528894.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)
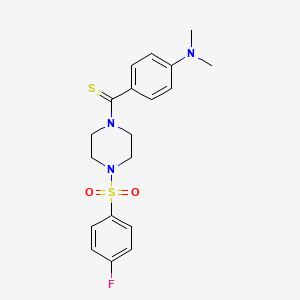
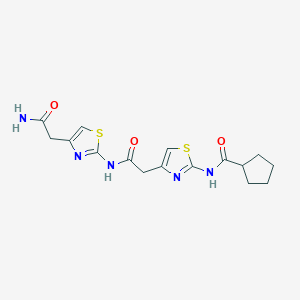
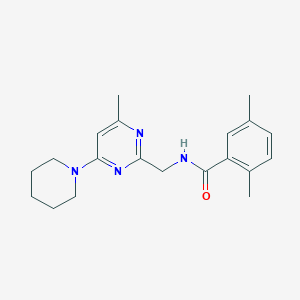
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)